

# ABS-752 vs. Standard Therapies for Hepatocellular Carcinoma: A Comparative Analysis

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## Compound of Interest

Compound Name: ABS-752

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Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with several approved therapies forming the current standard of care. This guide provides a head-to-head comparison of the investigational agent **ABS-752**, a novel molecular glue degrader, with established first-line treatments for advanced HCC: Sorafenib, Lenvatinib, Atezolizumab in combination with Bevacizumab, and Durvalumab in combination with Tremelimumab. This comparison is based on publicly available preclinical data for **ABS-752** and extensive clinical trial data for the standard therapies.

## Overview of Compared Therapies

**ABS-752** (also known as CT-01) is a first-in-class, orally bioavailable molecular glue prodrug developed by Captor Therapeutics.<sup>[1][2][3]</sup> It is currently in Phase 1 clinical trials for the treatment of HCC.<sup>[1][2]</sup> Unlike conventional inhibitors, **ABS-752** functions by inducing the degradation of specific target proteins, offering a novel therapeutic approach.

Standard HCC Therapies included in this comparison are multi-kinase inhibitors (Sorafenib, Lenvatinib) and immune checkpoint inhibitor combinations (Atezolizumab + Bevacizumab, Durvalumab + Tremelimumab), which have demonstrated survival benefits in large-scale clinical trials and are approved for first-line treatment of advanced HCC.

## Mechanism of Action

**ABS-752** exerts its anti-cancer effect through a distinct mechanism of action compared to standard therapies.

**ABS-752**: As a molecular glue, **ABS-752** induces the degradation of three key proteins implicated in HCC pathogenesis:

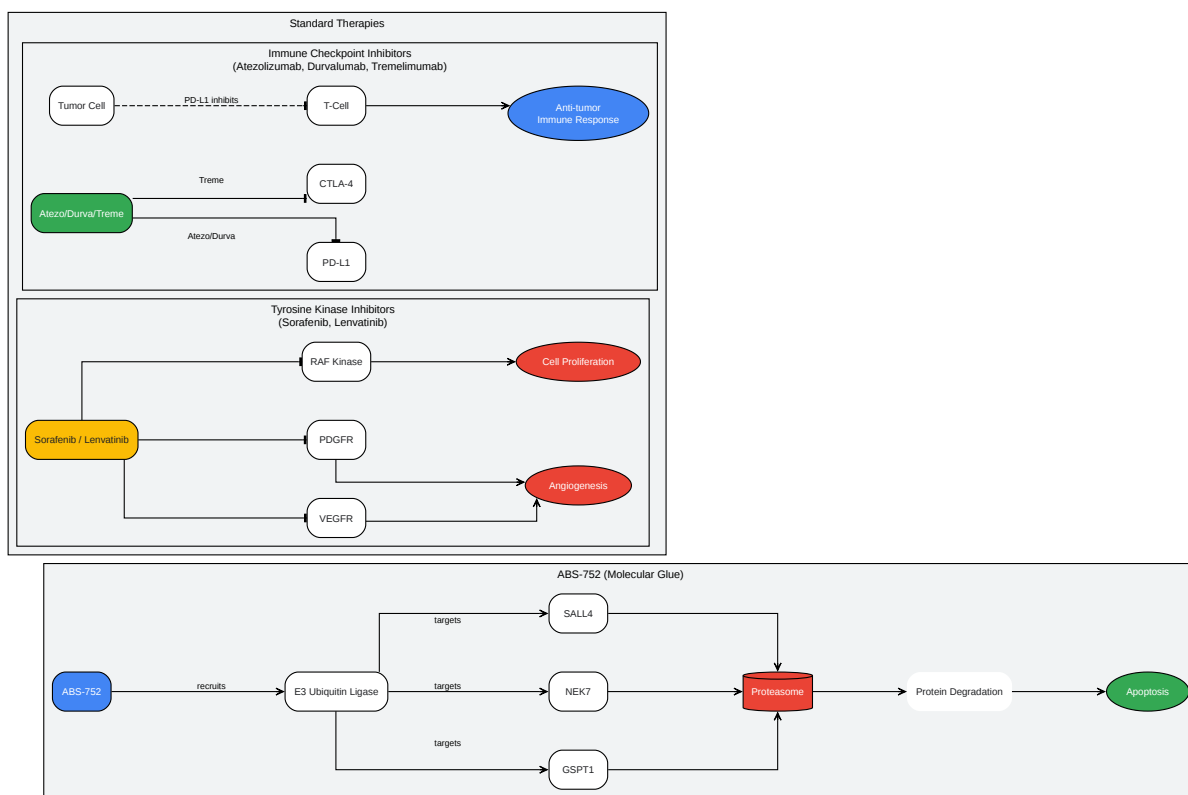
- GSPT1 (G1 to S phase transition 1): A protein involved in the termination of protein synthesis. Its degradation is believed to be a primary driver of the anti-tumor activity of **ABS-752**.<sup>[3]</sup>
- NEK7 (NIMA related kinase 7): A protein involved in the inflammasome pathway.
- SALL4 (Sal-like protein 4): A transcription factor often re-expressed in HCC, correlating with a poor prognosis.<sup>[3][4]</sup>

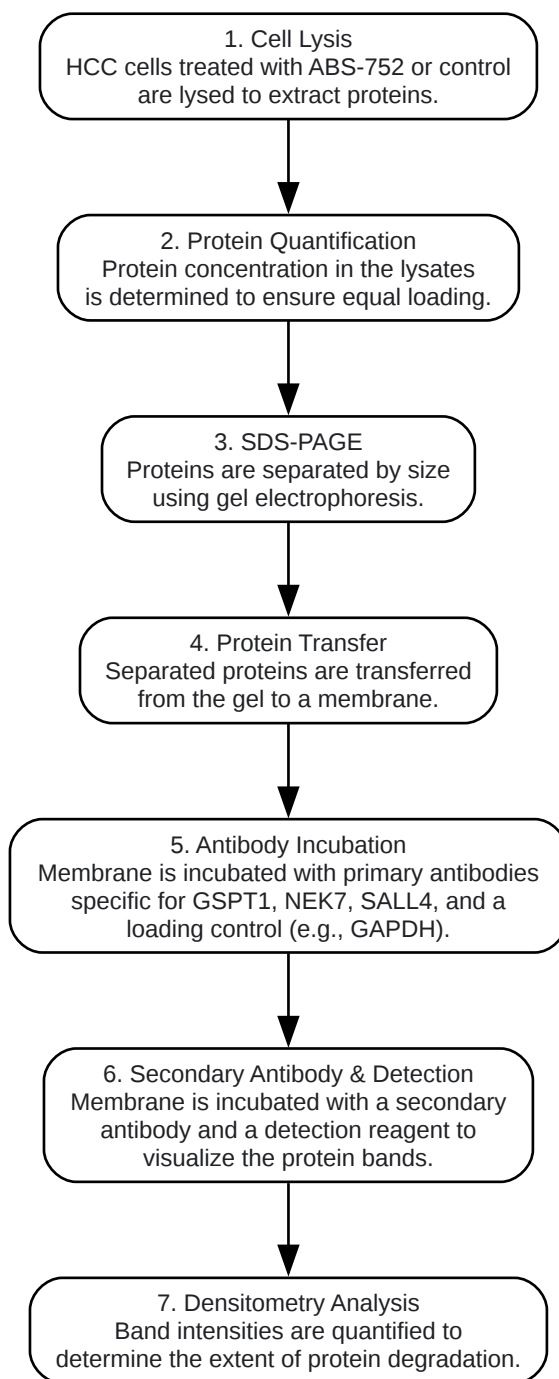
By targeting these proteins for degradation, **ABS-752** aims to disrupt essential cellular processes for cancer cell survival and proliferation.

Standard Therapies:

- Sorafenib and Lenvatinib: These are multi-kinase inhibitors that block the activity of several tyrosine kinases involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.
- Atezolizumab + Bevacizumab: This combination therapy pairs a PD-L1 inhibitor (Atezolizumab), which restores anti-cancer immune responses, with a VEGF inhibitor (Bevacizumab), which blocks angiogenesis.
- Durvalumab + Tremelimumab: This regimen combines a PD-L1 inhibitor (Durvalumab) with a CTLA-4 inhibitor (Tremelimumab), two different types of immune checkpoint inhibitors that work together to enhance the body's immune response against cancer cells.<sup>[5][6]</sup>

Below is a diagram illustrating the distinct signaling pathways targeted by **ABS-752** and standard HCC therapies.





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